molecular formula C19H15NO4 B5488546 4-(4-methoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione

4-(4-methoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione

Cat. No. B5488546
M. Wt: 321.3 g/mol
InChI Key: JSGQDAZLTIOHJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-methoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione, also known as PQQ, is a redox cofactor that plays a crucial role in the regulation of cellular functions. PQQ has been extensively studied due to its potential therapeutic applications in various diseases.

Mechanism of Action

4-(4-methoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione functions as a redox cofactor, which means that it can transfer electrons between molecules. 4-(4-methoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione can activate various signaling pathways, including the Nrf2 pathway, which regulates antioxidant and detoxification enzymes. 4-(4-methoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione can also activate the PGC-1α pathway, which regulates mitochondrial biogenesis and energy metabolism. 4-(4-methoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione can also activate the TrkB pathway, which regulates neurotrophic factors and synaptic plasticity.
Biochemical and Physiological Effects
4-(4-methoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective effects. 4-(4-methoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione has also been shown to enhance mitochondrial function, improve cognitive function, and increase energy metabolism. 4-(4-methoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. 4-(4-methoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione has also been shown to improve cardiovascular function and reduce the risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

4-(4-methoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione has several advantages for lab experiments, including its stability, solubility, and low toxicity. 4-(4-methoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione can be easily synthesized and purified, and it can be used in various assays and experiments. However, 4-(4-methoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione also has some limitations, including its high cost and limited availability. 4-(4-methoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione can also be affected by various factors, including pH, temperature, and light.

Future Directions

There are several future directions for 4-(4-methoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione research, including the development of new synthesis methods, the identification of new therapeutic applications, and the optimization of 4-(4-methoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione formulations. 4-(4-methoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione research can also focus on the mechanisms of action of 4-(4-methoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione and its interactions with other molecules and pathways. 4-(4-methoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione research can also explore the potential of 4-(4-methoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione as a diagnostic and prognostic marker for various diseases. Finally, 4-(4-methoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione research can focus on the translation of 4-(4-methoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione research into clinical trials and the development of 4-(4-methoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione-based therapies.

Synthesis Methods

4-(4-methoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione can be synthesized through various methods, including the Skraup method, the Borsche-Drechsel cyclization, and the Pictet-Spengler reaction. The Skraup method involves the condensation of 2-aminophenol with 4-methoxybenzaldehyde in the presence of sulfuric acid and a catalyst. The Borsche-Drechsel cyclization involves the reaction of 2,5-dimethoxybenzaldehyde with 3-aminopyridine in the presence of sulfuric acid. The Pictet-Spengler reaction involves the condensation of 2-aminophenol with an aldehyde or ketone in the presence of an acid catalyst.

Scientific Research Applications

4-(4-methoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione has been extensively studied due to its potential therapeutic applications in various diseases, including neurodegenerative diseases, cardiovascular diseases, and metabolic disorders. 4-(4-methoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties. 4-(4-methoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione has also been shown to enhance mitochondrial function, improve cognitive function, and increase energy metabolism.

properties

IUPAC Name

4-(4-methoxyphenyl)-4,6-dihydro-3H-pyrano[3,2-c]quinoline-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO4/c1-23-12-8-6-11(7-9-12)14-10-16(21)24-18-13-4-2-3-5-15(13)20-19(22)17(14)18/h2-9,14H,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSGQDAZLTIOHJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)OC3=C2C(=O)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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